2-(5-amino-3-tert-butylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “2-(5-amino-3-tert-butylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one” is known as 3-(4-Nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole. This compound is a member of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction between 4-nitrophenylhydrazine and 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst can yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The triazole ring can be hydrogenated to form a dihydrotriazole derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 3-(4-Aminophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
3-(4-Nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenyl)-1H-1,2,4-triazole
- 5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole
- 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole
Uniqueness
3-(4-Nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole is unique due to the presence of both nitro and trimethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(5-amino-3-tert-butylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-7-5-10(18)15-11(14-7)17-9(13)6-8(16-17)12(2,3)4/h5-6H,13H2,1-4H3,(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIBRFCQENNQPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N2C(=CC(=N2)C(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N2C(=CC(=N2)C(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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